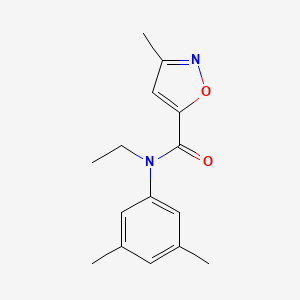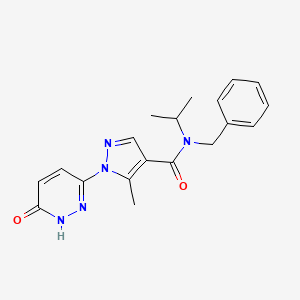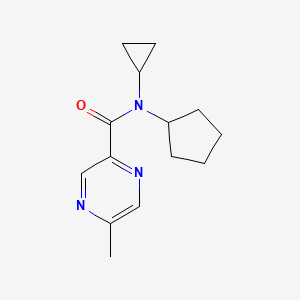![molecular formula C18H19F3N2O4S2 B7547824 1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B7547824.png)
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine, commonly known as MTSET, is a compound that has gained significant attention in scientific research due to its unique properties. MTSET is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins, making it a valuable tool for studying protein structure and function. In
作用机制
MTSET reacts with cysteine residues in proteins through a process known as thiol-disulfide exchange. The sulfhydryl group of the cysteine residue reacts with the sulfonyl group of MTSET, forming a covalent bond and modifying the cysteine residue. This modification can have a range of effects on protein function, depending on the location and role of the modified cysteine residue.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being studied and the location of the modified cysteine residue. For example, MTSET has been shown to modify cysteine residues in ion channels, altering their function and leading to changes in membrane potential and ion flux. MTSET has also been used to study the role of cysteine residues in enzyme activity, with modifications leading to changes in catalytic activity and substrate specificity.
实验室实验的优点和局限性
MTSET has several advantages as a tool for studying protein structure and function. It is highly selective for cysteine residues, allowing researchers to study the role of specific cysteine residues in protein function. MTSET is also relatively easy to use and can be applied to a wide range of proteins. However, there are also some limitations to the use of MTSET. For example, it can only modify cysteine residues that are accessible to the solvent, so it may not be effective for studying buried cysteine residues. MTSET can also have off-target effects on proteins that contain multiple cysteine residues.
未来方向
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in different ways, such as through reversible modification or through modification of buried cysteine residues. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or X-ray crystallography, to gain a more complete understanding of protein structure and function. Finally, there is potential for the use of MTSET in drug discovery, as it can be used to study the role of specific cysteine residues in drug targets.
合成方法
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylphenylsulfonyl chloride with 3-trifluoromethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure MTSET.
科学研究应用
MTSET has been widely used in scientific research as a tool for studying protein structure and function. It can selectively modify cysteine residues in proteins, allowing researchers to study the role of specific cysteine residues in protein function. MTSET has been used to study a wide range of proteins, including ion channels, transporters, and enzymes.
属性
IUPAC Name |
1-(3-methylsulfonylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2/c1-28(24,25)16-6-3-7-17(13-16)29(26,27)23-10-8-22(9-11-23)15-5-2-4-14(12-15)18(19,20)21/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKHQJJYZIEUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)

![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)

![1-Methyl-4-[4-(2-propan-2-yloxyethyl)piperazin-1-yl]sulfonylpiperazine](/img/structure/B7547781.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7547789.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)
![5-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(4-methylsulfonylphenyl)tetrazole](/img/structure/B7547810.png)
![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)
![Ethyl 6-[4-(cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7547835.png)

![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)
